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Compound Name:
2-Chloro-4-methyl-6-

(methylthio)pyrimidine

Cat. No.: B3024953 Get Quote

An In-depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-6-
(methylthio)pyrimidine, a key heterocyclic building block in modern organic synthesis. We

delve into its fundamental physicochemical properties, explore its nuanced reactivity, present

detailed synthetic protocols, and discuss its strategic applications in the fields of drug discovery

and agrochemical development. This document is intended for researchers, chemists, and

professionals in the pharmaceutical and chemical industries who require a deep technical

understanding of this versatile reagent.

Introduction and Core Identification
2-Chloro-4-methyl-6-(methylthio)pyrimidine is a polysubstituted pyrimidine that serves as a

valuable intermediate for the synthesis of a wide array of more complex molecular

architectures. The pyrimidine core is a foundational scaffold in numerous biologically active

compounds, including several commercial drugs, due to its ability to engage in various

biological interactions such as hydrogen bonding and π-stacking.[1][2] The strategic placement

of a reactive chlorine atom, a modifiable methylthio group, and a methyl group provides

multiple avenues for selective functionalization, making it a highly sought-after precursor in

medicinal chemistry.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number:

89466-59-1.[3][4]
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Physicochemical and Structural Properties
The compound is typically a solid at ambient temperature and requires storage in an inert

atmosphere at 2-8°C to ensure stability.[4] Its key properties are summarized in the table

below.

Property Value Source(s)

CAS Number 89466-59-1 [3][4]

Molecular Formula C₆H₇ClN₂S [3][4][5]

Molecular Weight 174.65 g/mol [4][5][6]

Appearance Solid [4][6]

Purity Typically ≥95% [4][6]

Storage Temperature 2-8°C, under inert atmosphere [4]

InChI Key
GLWCUQHONLZTOE-

UHFFFAOYSA-N
[4][5]

SMILES Cc1cc(nc(Cl)n1)SC [5]

Reactivity Analysis and Synthetic Landscape
The synthetic utility of 2-Chloro-4-methyl-6-(methylthio)pyrimidine stems from the distinct

reactivity of its substituents. The pyrimidine ring is electron-deficient, which activates the

chlorine atom at the C2-position for nucleophilic aromatic substitution (SNAr).

Caption: Key reactive sites of 2-Chloro-4-methyl-6-(methylthio)pyrimidine.

Nucleophilic Aromatic Substitution (SNAr) at the C2-
Position
The most common transformation involves the displacement of the C2-chloro substituent. The

electron-withdrawing nature of the two ring nitrogens makes the C2 and C4 positions highly

electrophilic. This allows for efficient reaction with a wide range of nucleophiles.
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Amination: Reaction with primary or secondary amines is a cornerstone for building libraries

of potential kinase inhibitors and other pharmacologically active molecules.

Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride, typically in the

presence of a base, to form ether linkages.

Thiolation: Thiols react readily to introduce new sulfur-containing moieties.

The regioselectivity of SNAr reactions on substituted dichloropyrimidines can be complex, but

in this molecule, the C2 position is the sole chloro-substituted site, simplifying reaction

outcomes.[7]

Oxidation and Subsequent Substitution of the
Methylthio Group
While the methylthio group itself is a poor leaving group, it can be readily oxidized to the

corresponding methylsulfonyl (-SO₂Me) group using oxidizing agents like m-

chloroperoxybenzoic acid (mCPBA). The resulting sulfone is an excellent leaving group,

enabling a second, sequential SNAr reaction at the C6-position. This two-step process

dramatically expands the synthetic possibilities, allowing for the creation of differentially

substituted pyrimidines. Studies on related 2-sulfonylpyrimidines confirm their significantly

higher reactivity compared to their 2-chloro or 2-methylthio counterparts.[8]

Experimental Protocol: Synthesis of a 2-
Aminopyrimidine Derivative
This section provides a validated, step-by-step methodology for a representative SNAr

reaction, demonstrating the practical application of the title compound.

Objective: To synthesize N-benzyl-4-methyl-6-(methylthio)pyrimidin-2-amine via nucleophilic

substitution.

Materials:

2-Chloro-4-methyl-6-(methylthio)pyrimidine (1 eq.)

Benzylamine (1.1 eq.)
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Potassium Carbonate (K₂CO₃) (2.0 eq.)

Acetonitrile (CH₃CN) (approx. 0.1 M concentration)

Step 1: Reagent Setup
Dissolve pyrimidine in Acetonitrile

in a round-bottom flask.

Step 2: Add Reagents
Add Benzylamine (1.1 eq.)

and K2CO3 (2.0 eq.).

Step 3: Reaction
Heat mixture to reflux (approx. 82°C).

Monitor by TLC.

Step 4: Work-up
Cool, filter solids.

Concentrate filtrate under vacuum.

Step 5: Purification
Purify crude product via

flash column chromatography.

Final Product:
N-benzyl-4-methyl-6-

(methylthio)pyrimidin-2-amine

Click to download full resolution via product page

Caption: Workflow for a typical aminodechlorination reaction.

Procedure:

Reaction Setup: To a stirred solution of 2-Chloro-4-methyl-6-(methylthio)pyrimidine in

acetonitrile, add benzylamine followed by potassium carbonate.

Heating: Heat the reaction mixture to reflux (approximately 82°C).

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 4-8 hours).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the

inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile.

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude

product.

Purification: Purify the residue by flash column chromatography on silica gel, typically using

a hexane/ethyl acetate gradient, to afford the pure N-benzyl-4-methyl-6-

(methylthio)pyrimidin-2-amine.

Causality: Potassium carbonate acts as a base to neutralize the HCl generated during the

reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic

solvent that facilitates the SNAr mechanism.
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Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous

FDA-approved drugs for oncology, infectious diseases, and CNS disorders.[2] 2-Chloro-4-
methyl-6-(methylthio)pyrimidine is a key starting material for accessing novel pyrimidine

derivatives for drug development programs.

Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which serves as

a hinge-binding motif in the ATP-binding pocket of kinases. This compound is an ideal

precursor for synthesizing libraries of such inhibitors for cancer therapy.

Antimicrobial Agents: Pyrimidine derivatives have shown broad-spectrum antimicrobial

activity.[1] Functionalization of this scaffold can lead to new compounds targeting bacterial or

fungal pathways.

Agrochemicals: The reactivity of this compound is also harnessed in the development of new

herbicides and fungicides, where the pyrimidine core contributes to the biological activity.[9]
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Core Scaffold
2-Chloro-4-methyl-6-
(methylthio)pyrimidine

S(N)Ar at C2
(e.g., Amination)

Intermediate A
2-Amino-4-methyl-6-

(methylthio)pyrimidine

Oxidation & S(N)Ar at C6
(e.g., Alkoxylation)

Lead Compound
(e.g., Kinase Inhibitor)

Click to download full resolution via product page

Caption: Conceptual pathway from core scaffold to a potential lead compound.

Safety, Handling, and Storage
As a chemical intermediate, 2-Chloro-4-methyl-6-(methylthio)pyrimidine must be handled

with appropriate safety precautions.
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Hazard Information Precautionary & First Aid Measures

Pictogram: GHS07 (Exclamation Mark)[4]
Prevention: P261 (Avoid breathing dust), P280

(Wear protective gloves/eye protection).[4]

Signal Word: Warning[4]

Response (Eyes): P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and

easy to do. Continue rinsing).[4]

Hazard Statements:

Response (Skin): IF ON SKIN: Wash with plenty

of soap and water. If skin irritation occurs, get

medical advice.[10]

H315: Causes skin irritation[4]

Response (Inhalation): IF INHALED: Remove

person to fresh air and keep comfortable for

breathing. Call a POISON CENTER or doctor if

you feel unwell.[10]

H319: Causes serious eye irritation[4]
Storage: Store in a well-ventilated place. Keep

container tightly closed.[10]

H335: May cause respiratory irritation[4]
Disposal: Dispose of contents/container to an

approved waste disposal plant.[10]

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Ensure eyewash

stations and safety showers are readily accessible.[10] Storage: Keep the container tightly

sealed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as

recommended by suppliers.[4]

Conclusion
2-Chloro-4-methyl-6-(methylthio)pyrimidine is more than a mere chemical; it is an enabling

tool for innovation in the life sciences. Its well-defined reactivity, characterized by a highly

active C2-chloro position and a versatile C6-methylthio group, provides a reliable and

predictable platform for constructing diverse molecular libraries. For researchers in drug

discovery and agrochemical synthesis, a thorough understanding of this compound's properties

and reaction mechanisms is essential for the efficient development of novel, high-value

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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